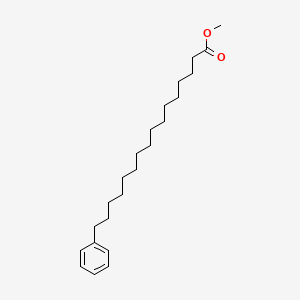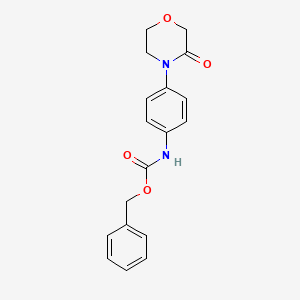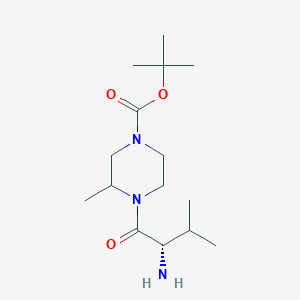
4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of tert-butyl esters. This compound is characterized by the presence of a piperazine ring, an amino acid derivative, and a tert-butyl ester group. It is widely used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of Nα-protected amino acids with tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method affords tert-butyl esters in good yields and is compatible with a variety of amino acid side chains and substituents.
Another method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is more efficient, versatile, and sustainable compared to traditional batch methods.
Industrial Production Methods
Industrial production of tert-butyl esters often employs large-scale flow microreactor systems due to their efficiency and sustainability . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols, often using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Esterification: DCC and DMAP are commonly used to facilitate ester formation.
Hydrolysis: Aqueous phosphoric acid or other mild acids are used for the deprotection of tert-butyl esters.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) and lithium aluminum hydride (LiAlH4) are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and various ester derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
作用机制
The mechanism of action of 4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester involves its role as a protecting group in organic synthesis. The tert-butyl ester group protects the carboxyl group of amino acids during peptide synthesis, preventing unwanted side reactions . The compound can be selectively deprotected under mild acidic conditions, allowing for the controlled release of the carboxyl group .
相似化合物的比较
Similar Compounds
tert-Butyl bromoacetate: Another tert-butyl ester used in organic synthesis.
tert-Butyl 2-bromoacetate: Similar in structure and used for similar applications.
Uniqueness
4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to its combination of a piperazine ring and an amino acid derivative, which provides specific reactivity and functionality in organic synthesis. Its ability to act as a protecting group for amino acids makes it particularly valuable in peptide synthesis .
属性
分子式 |
C15H29N3O3 |
|---|---|
分子量 |
299.41 g/mol |
IUPAC 名称 |
tert-butyl 4-[(2S)-2-amino-3-methylbutanoyl]-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-7-17(9-11(18)3)14(20)21-15(4,5)6/h10-12H,7-9,16H2,1-6H3/t11?,12-/m0/s1 |
InChI 键 |
DZPRERKOHPPYQH-KIYNQFGBSA-N |
手性 SMILES |
CC1CN(CCN1C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C |
规范 SMILES |
CC1CN(CCN1C(=O)C(C(C)C)N)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



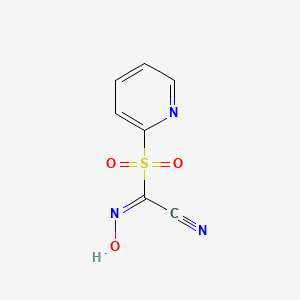
![2-[(3-Methoxy-phenyl)-methyl-amino]-ethanol](/img/structure/B12326992.png)

![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-ethenylphenoxy)oxane-3,4,5-triol](/img/structure/B12326998.png)

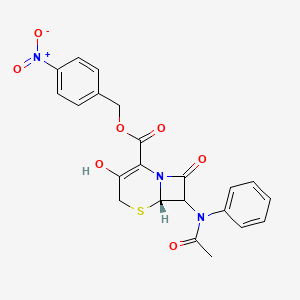
![1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12327022.png)


![Methyl 14-(hydroxymethyl)-13-oxido-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate](/img/structure/B12327039.png)

